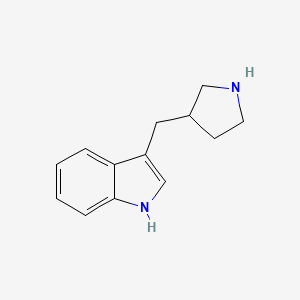

3-(pyrrolidin-3-ylmethyl)-1H-indole

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H16N2 |

|---|---|

Molecular Weight |

200.28 g/mol |

IUPAC Name |

3-(pyrrolidin-3-ylmethyl)-1H-indole |

InChI |

InChI=1S/C13H16N2/c1-2-4-13-12(3-1)11(9-15-13)7-10-5-6-14-8-10/h1-4,9-10,14-15H,5-8H2 |

InChI Key |

FMNOZIULYLZSPT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1CC2=CNC3=CC=CC=C32 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Pyrrolidin 3 Ylmethyl 1h Indole and Analogues

Retrosynthetic Analysis and Key Disconnections for 3-(pyrrolidin-3-ylmethyl)-1H-indole

A logical retrosynthetic analysis of this compound reveals several key disconnections. The most apparent disconnection is the C-C bond between the indole (B1671886) 3-position and the methylene (B1212753) group of the pyrrolidine (B122466) side chain. This bond can be formed through an electrophilic substitution of the indole ring with a suitable pyrrolidin-3-ylmethyl electrophile.

Another strategic disconnection involves the formation of the pyrrolidine ring itself. This can be envisioned through intramolecular cyclization of an acyclic precursor already attached to the indole core. This approach allows for the introduction of chirality and various substituents on the pyrrolidine ring prior to cyclization.

A third disconnection strategy could involve the construction of the indole ring onto a pre-existing pyrrolidine-containing fragment. Named reactions such as the Fischer, Bischler, or Nenitzescu indole syntheses could be adapted for this purpose, utilizing a pyrrolidin-3-ylmethyl-substituted hydrazine, ketone, or other suitable precursor.

Development of Novel and Efficient Synthetic Routes

The quest for more efficient and sustainable methods for synthesizing this compound and its analogues has led to the exploration of multi-component reactions, advanced catalytic systems, and the application of green chemistry principles.

Multi-Component Reactions in the Synthesis of this compound Scaffolds

Multi-component reactions (MCRs) offer a powerful tool for the rapid construction of complex molecules like this compound in a single step from simple starting materials. researchgate.netnih.gov While a specific MCR for the direct synthesis of the title compound is not extensively reported, analogous structures have been assembled using this approach. For instance, a one-pot, three-component synthesis of gramine (B1672134) analogues has been achieved through the reaction of an indole, an aldehyde, and an amine under solvent- and catalyst-free conditions. researchgate.net This suggests the feasibility of a similar reaction involving indole, formaldehyde (B43269) (or a synthetic equivalent), and 3-aminopyrrolidine (B1265635) to furnish the desired product.

The Petasis borono-Mannich reaction is another MCR that could be adapted for this synthesis, involving the reaction of an indole, a pyrrolidine-containing boronic acid, and an amine. acs.org

Catalytic Approaches (e.g., Transition Metal Catalysis, Organocatalysis) in the Formation of this compound

Catalytic methods provide efficient and selective routes to 3-substituted indoles. Transition metal catalysis, particularly with palladium, has been employed for the C-H alkylation of indoles. rsc.org For instance, the Catellani reaction, which utilizes a palladium(II) catalyst and norbornene, allows for the C2-selective alkylation of indoles, but modifications could potentially direct the substitution to the C3 position. rsc.org Borane-catalyzed direct C3 alkylation of indoles using amine-based alkylating agents has also been demonstrated, offering a potential route to the target molecule. acs.org

Organocatalysis has emerged as a powerful tool in asymmetric synthesis. The Friedel-Crafts alkylation of indoles with various electrophiles can be catalyzed by chiral organocatalysts to afford enantiomerically enriched products. For example, the reaction of indoles with nitroalkenes catalyzed by a chiral Yb(OTf)3–pybox complex proceeds with high yields and enantioselectivities. nih.gov A similar strategy could be envisioned using a pyrrolidine-based electrophile.

Green Chemistry Principles Applied to the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of indole alkaloids to minimize environmental impact. amazonaws.com This includes the use of environmentally benign solvents, catalysts, and reaction conditions. For instance, the use of water or solvent-free conditions in multi-component reactions reduces volatile organic compound (VOC) emissions. researchgate.net The development of reusable catalysts, such as the zinc-linked amino acid complex [Zn(L-proline)2] for the synthesis of indol-3-yl-4H-pyran derivatives, exemplifies a green catalytic approach that could be adapted for the synthesis of the target compound.

Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly alternative to traditional chemical methods. Enzymes can operate under mild conditions and in aqueous media, significantly reducing waste and energy consumption. acs.org

Stereoselective Synthesis of Chiral this compound Derivatives

The biological activity of this compound derivatives is often dependent on their stereochemistry. Therefore, the development of stereoselective synthetic methods is of paramount importance.

Asymmetric Catalysis for Enantioselective Synthesis

Asymmetric catalysis provides the most direct and efficient route to enantiomerically pure compounds. As mentioned previously, chiral Lewis acid complexes and organocatalysts have been successfully employed in the enantioselective Friedel-Crafts alkylation of indoles. nih.gov The use of a chiral ligand, such as a pybox derivative, can induce high levels of stereocontrol in the addition of a pyrrolidine-based electrophile to the indole nucleus. nih.gov

Furthermore, the synthesis of chiral pyrrolidine precursors is a well-established field. mdpi.com These chiral building blocks can then be coupled with the indole moiety to generate the final product with a defined stereochemistry at the pyrrolidine ring. For example, a process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole involves the reduction of a chiral precursor. google.com A similar strategy could be applied to synthesize chiral this compound.

The following table summarizes some of the catalytic approaches discussed:

| Catalytic Approach | Catalyst Example | Application | Reference |

| Transition Metal Catalysis | Palladium(II) | C-H Alkylation of Indoles | rsc.org |

| Lewis Acid Catalysis | B(C6F5)3 | Direct C3 Alkylation of Indoles | acs.org |

| Organocatalysis | Yb(OTf)3–pybox complex | Asymmetric Friedel-Crafts Alkylation | nih.gov |

| Green Catalysis | [Zn(L-proline)2] | Synthesis of Indole Derivatives |

Chiral Pool Approaches to this compound Stereoisomers

The synthesis of enantiomerically pure stereoisomers of this compound can be effectively achieved by employing the chiral pool strategy. This approach utilizes readily available and inexpensive chiral starting materials, such as amino acids, to establish the desired stereochemistry in the final molecule. Natural amino acids like (R)- and (S)-aspartic acid serve as versatile precursors for the construction of the chiral pyrrolidine ring. nih.gov

The general strategy involves the conversion of the chiral amino acid into a suitable pyrrolidine intermediate, which is then coupled with an indole moiety. For instance, (R)-aspartic acid can be transformed into a protected (R)-pyrrolidine derivative. nih.gov Key to this transformation is the stereospecific reduction of the carboxylic acid functionalities and subsequent cyclization to form the pyrrolidine ring, preserving the original stereocenter.

Once the chiral pyrrolidine synthon is obtained, it can be functionalized at the 3-position with a leaving group, such as a tosylate or a halide, to facilitate nucleophilic substitution by an indole-3-methyl nucleophile equivalent. Alternatively, the pyrrolidine ring can be constructed with a handle for subsequent elaboration, such as an ester or a protected hydroxymethyl group, which can then be converted to the desired methyl linker to the indole.

A representative, albeit for a related structure, ex-chiral pool synthesis starting from aspartic acid highlights the principles that can be applied. nih.gov The synthesis of 3-pyrrolidinylisoxazoles from (R)- and (S)-aspartic acid demonstrates the utility of these chiral precursors. nih.gov This methodology can be adapted for the synthesis of this compound by modifying the subsequent coupling partner and reaction conditions.

The following table outlines a plausible synthetic sequence based on chiral pool principles for obtaining stereoisomers of this compound:

| Step | Starting Material | Key Reagents and Conditions | Intermediate/Product | Purpose |

| 1 | (R)- or (S)-Aspartic Acid | 1. Protection of amine (e.g., Boc, Cbz) 2. Reduction of carboxylic acids (e.g., LiAlH₄, NaBH₄/I₂) | Protected chiral 2,4-aminodiol | Formation of a key chiral intermediate. |

| 2 | Protected chiral 2,4-aminodiol | 1. Activation of hydroxyl groups (e.g., TsCl, MsCl) 2. Intramolecular cyclization (e.g., NaH) | Protected chiral 3-hydroxypyrrolidine | Stereospecific formation of the pyrrolidine ring. |

| 3 | Protected chiral 3-hydroxypyrrolidine | 1. Activation of hydroxyl (e.g., PBr₃, SOCl₂) or conversion to a leaving group (e.g., tosylation) | Protected chiral 3-(halomethyl) or 3-(tosyloxymethyl)pyrrolidine | Preparation for coupling with the indole nucleus. |

| 4 | Protected chiral pyrrolidine intermediate & Indole | 1. Grignard formation on indole or use of indole-3-acetic acid derivative 2. Coupling reaction (e.g., Pd-catalyzed cross-coupling, nucleophilic substitution) | Protected chiral this compound | Attachment of the indole moiety. |

| 5 | Protected chiral this compound | Deprotection (e.g., TFA for Boc, H₂/Pd for Cbz) | (R)- or (S)-3-(pyrrolidin-3-ylmethyl)-1H-indole | Final deprotection to yield the target compound. |

Enantioselective methods using chiral catalysts, while not strictly a chiral pool approach, also offer a powerful alternative for establishing the stereochemistry of the pyrrolidine ring from achiral precursors. nih.gov

Solid-Phase Synthesis Strategies for this compound Libraries

Solid-phase synthesis provides an efficient platform for the generation of libraries of this compound analogues, which is invaluable for high-throughput screening and drug discovery. nih.gov This methodology simplifies purification by allowing for the use of excess reagents to drive reactions to completion, with subsequent removal by simple filtration and washing. nih.gov

The "split-and-pool" strategy is a common and powerful combinatorial technique used in solid-phase synthesis to generate large and diverse compound libraries. nih.gov In the context of a this compound library, the synthesis would typically involve attaching either the indole or the pyrrolidine scaffold to a solid support via a suitable linker.

A general approach could involve immobilizing a protected indole derivative onto a resin. The pyrrolidine moiety, bearing diverse substituents, can then be introduced in solution. Alternatively, a protected pyrrolidine scaffold can be attached to the solid support, followed by reaction with a library of substituted indoles.

The choice of resin and linker is crucial for the success of the synthesis. Acid-cleavable linkers, such as the 4-(4-hydroxymethyl-3-methoxyphenoxy)-butyric acid (HMPB) linker, are often employed, allowing for the release of the final compounds under acidic conditions. nih.gov

A potential solid-phase synthetic route for a library of this compound analogues is outlined below:

| Step | Description | Key Reagents and Conditions | On-Resin Intermediate |

| 1 | Resin Loading | A protected indole-3-acetic acid derivative is attached to a suitable resin (e.g., Wang resin, Rink amide resin) using standard coupling agents (e.g., DIC/DMAP). | Resin-bound indole. |

| 2 | Pyrrolidine Diversity Introduction | A library of diversely substituted 3-aminopyrrolidines (with protecting groups if necessary) is reacted with the resin-bound indole after activation of the carboxylic acid. | Resin-bound 3-(pyrrolidin-3-ylcarbonyl)-1H-indole library. |

| 3 | Amide Reduction | The amide linkage is reduced to the corresponding methylene bridge using a suitable reducing agent compatible with the solid support (e.g., BH₃·THF). | Resin-bound this compound library. |

| 4 | Cleavage from Resin | The final compounds are cleaved from the solid support using a cleavage cocktail (e.g., TFA/DCM) to yield the desired library of this compound analogues. | Library of this compound analogues in solution. |

The purity of the library members can be assessed by high-performance liquid chromatography (HPLC) and their identity confirmed by mass spectrometry. nih.gov This systematic approach allows for the rapid generation of a multitude of analogues for biological evaluation. nih.gov

Chemical Reactivity and Transformations of 3 Pyrrolidin 3 Ylmethyl 1h Indole

Electrophilic Aromatic Substitution Reactions on the Indole (B1671886) Ring of 3-(pyrrolidin-3-ylmethyl)-1H-indole

The indole nucleus is highly reactive towards electrophiles, with substitution typically occurring at the C3 position. However, since this position is already substituted in this compound, electrophilic attack is directed to other positions on the indole ring, most notably the C2, C4, C5, C6, and C7 positions. The presence of the pyrrolidinylmethyl group at C3 influences the regioselectivity of these reactions.

Studies on related indole derivatives show that electrophilic substitution is a common method for functionalization. For instance, bromination of a similar compound, 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, occurs at the C5 position using N-bromosuccinimide (NBS). This suggests that the C5 position of this compound is also susceptible to electrophilic attack. The general preference for substitution at the 3-position in indoles is well-established and is explained by the stability of the resulting cationic intermediate (Wheland intermediate). ic.ac.uk When the C3 position is blocked, electrophiles will target other positions, with the specific outcome often depending on the reaction conditions and the nature of the electrophile.

| Position | Reagent Example | Product | Reference |

| C5 | N-Bromosuccinimide (NBS) | 5-Bromo-3-(pyrrolidin-3-ylmethyl)-1H-indole |

Reactions at the Pyrrolidine (B122466) Nitrogen and Side Chain

The secondary amine in the pyrrolidine ring is a key site for chemical modifications. Its basicity and nucleophilicity allow for a variety of reactions, including alkylation, acylation, and sulfonylation. The specific substituents on the pyrrolidine ring can influence its basicity and reactivity. nih.gov

For example, N-methylation of the pyrrolidine nitrogen in related 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives has been shown to have little effect on their intrinsic activity as 5-HT6 receptor agonists. acs.org This indicates that the pyrrolidine nitrogen can be functionalized without significantly altering the core pharmacological properties of the molecule.

| Reaction Type | Reagent Example | Product |

| N-Alkylation | Methyl iodide | 3-((1-methylpyrrolidin-3-yl)methyl)-1H-indole |

| N-Acylation | Acetyl chloride | 1-acetyl-3-((1H-indol-3-yl)methyl)pyrrolidine |

| N-Sulfonylation | Benzenesulfonyl chloride | 3-((1-(phenylsulfonyl)pyrrolidin-3-yl)methyl)-1H-indole |

Functionalization of the Indole N-H and Pyrrolidine N-H Positions

Both the indole N-H and the pyrrolidine N-H protons are acidic and can be removed by a suitable base, allowing for subsequent functionalization at these positions. The indole nitrogen is generally less basic and more acidic than the pyrrolidine nitrogen.

Selective functionalization can be achieved by carefully choosing the reaction conditions. For instance, N-alkylation of the indole nitrogen can be accomplished using a strong base like sodium hydride followed by an alkyl halide. Similarly, the pyrrolidine nitrogen can be selectively functionalized, often under milder conditions. In the synthesis of 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indoles, the sulfonamide group was moved from the indole N1-position to the 5-amino position, demonstrating the feasibility of selective functionalization. acs.org

| Position | Reagent Example | Product |

| Indole N-H | Sodium hydride, Methyl iodide | 1-Methyl-3-(pyrrolidin-3-ylmethyl)-1H-indole |

| Pyrrolidine N-H | Potassium carbonate, Benzyl bromide | 3-((1-benzylpyrrolidin-3-yl)methyl)-1H-indole |

Ring-Opening and Ring-Closing Metathesis Strategies Involving this compound Precursors

Ring-closing metathesis (RCM) is a powerful tool for the synthesis of cyclic structures and has been applied to the synthesis of various fused indole systems. researchgate.netrsc.org While direct RCM on this compound itself is not a primary transformation, precursors containing this scaffold can be designed to undergo RCM to form more complex polycyclic structures. For instance, diallyl indole precursors can be used in RCM to synthesize pyrido[1,2-a]indoles and carbazoles. researchgate.net

Strategies for synthesizing pyrrolidine rings often involve cyclization reactions, including RCM. researchgate.net A precursor to this compound containing appropriate alkene functionalities could potentially be synthesized and then subjected to RCM to form the pyrrolidine ring.

Oxidation and Reduction Chemistry of the this compound Core

The oxidation and reduction of this compound can occur at several sites. youtube.comyoutube.comyoutube.com The pyrrolidine ring can be oxidized to form an N-oxide. The indole ring, being electron-rich, is also susceptible to oxidation, which can lead to various products depending on the oxidant and reaction conditions.

Reduction reactions can also be performed. For example, a bromo-substituted derivative, (S)-5-bromo-3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole, can be reduced to remove the bromine atom using hydrogen and a palladium on carbon (Pd/C) catalyst. A process for preparing 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole involves the reduction of an amide precursor using reducing agents like sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA). google.com

| Transformation | Reagent Example | Product | Reference |

| Pyrrolidine Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | 3-((1-oxido-pyrrolidin-3-yl)methyl)-1H-indole | |

| Debromination (of a bromo-derivative) | H₂, Pd/C | 3-((1-methylpyrrolidin-2-yl)methyl)-1H-indole | |

| Amide Reduction | Sodium dihydro-bis(2-methoxyethoxy)aluminate (SDMA) | 5-Bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole | google.com |

Photochemical Reactivity of this compound

The photochemical reactivity of indoles has been a subject of study, although specific research on this compound is limited. In a related study, the synthesis of 5-fluoro-3-(1H-indol-3-ylmethyl)-1H-indole was achieved through a photochemical reaction. The process involved irradiating a mixture of an N-hydroxyphthalimide ester and indole with blue LEDs in the presence of a ruthenium catalyst. nih.gov This suggests that photochemical methods could potentially be employed for the synthesis and functionalization of this compound and its derivatives.

Derivatization and Analogue Synthesis of 3 Pyrrolidin 3 Ylmethyl 1h Indole

Modifications of the Pyrrolidine (B122466) Ring and Side Chain

Altering the pyrrolidine ring and the linker that connects it to the indole (B1671886) moiety provides another avenue for structural diversification and optimization of biological activity.

Modifications to the pyrrolidine ring itself, including the introduction of substituents or its replacement with other cyclic systems, have been explored. A common modification is the N-alkylation of the pyrrolidine nitrogen. The synthesis of 5-bromo-3-[(R)-1-methyl-pyrrolidin-2-ylmethyl]-1H-indole involves the methylation of the pyrrolidine nitrogen. google.com

Homologation of the pyrrolidine ring to a piperidine (B6355638) ring has also been investigated. The synthesis of enantiomerically pure (R)- and (S)-3-(piperidin-3-yl)-1H-indole derivatives demonstrates the replacement of the five-membered pyrrolidine ring with a six-membered piperidine ring. nih.gov This change in ring size can alter the conformational flexibility and the spatial orientation of the nitrogen atom, which can be crucial for receptor interaction.

Synthesis of Bioisosteres of 3-(pyrrolidin-3-ylmethyl)-1H-indole

Bioisosteric replacement is a powerful strategy in drug design to improve potency, selectivity, and pharmacokinetic properties. For the this compound scaffold, bioisosteric modifications can be applied to both the indole and the pyrrolidine moieties.

A key bioisosteric replacement for the indole ring involves the substitution of one of the carbon atoms in the benzene (B151609) ring with a nitrogen atom, leading to an aza-indole derivative. For example, the replacement of the CH group at the 6-position of an indole ring with a nitrogen atom to give a 6-aza analogue has been shown to improve aqueous solubility and prevent the formation of potentially toxic quinone metabolites. acs.org

The pyrrolidine ring can also be replaced with other cyclic structures. The 3-aminocyclobutyl group has been identified as a potential bioisostere for the ethylamine (B1201723) side chain commonly found in tryptamines, which is structurally related to the pyrrolidinylmethyl group. nih.gov A synthetic route to 3-(3-dimethylaminocyclobutyl)indoles has been developed, leading to compounds with partial agonist activity at 5-HT1B/1D receptors. nih.gov

Table 2: Examples of Bioisosteric Replacements

| Original Moiety | Bioisosteric Replacement | Rationale/Outcome | Reference |

|---|---|---|---|

| Indole (C-6 CH) | 6-Aza-indole (N) | Improved aqueous solubility, blocks metabolic oxidation | acs.org |

| Pyrrolidine Ring | 3-Aminocyclobutyl Ring | Potential ethylamine isostere, modulates intrinsic activity | nih.gov |

Design and Synthesis of Conformationally Constrained Analogues

The rationale behind designing conformationally constrained analogues of this compound lies in the principle that a flexible molecule may need to adopt a specific, higher-energy conformation to bind effectively to its biological target. By synthesizing rigid or semi-rigid analogues that mimic this putative bioactive conformation, the entropic penalty of binding is reduced, which can translate to a significant increase in binding affinity and activity. Furthermore, conformational restriction can improve selectivity by disfavoring binding to off-target receptors that may recognize different conformations of the flexible parent molecule.

Several strategies have been explored to introduce conformational constraints into the this compound scaffold. These approaches primarily involve the formation of additional ring systems, either by bridging between different parts of the molecule or by introducing rigid structural elements.

One prominent approach involves the intramolecular cyclization to create fused or spirocyclic systems. For instance, the synthesis of spiro[indole-pyrrolidin]-one derivatives represents a powerful method for rigidly connecting the pyrrolidine ring to the indole nucleus. nih.govresearchgate.net This can be achieved through multi-component reactions, such as the [3+2] cycloaddition of an azomethine ylide, generated in situ from an isatin (B1672199) derivative and an amino acid like sarcosine, with a suitable dipolarophile. acs.org This strategy not only locks the relative orientation of the two ring systems but also introduces new stereocenters, allowing for the exploration of stereoisomeric relationships on biological activity.

Another effective strategy is the formation of bridged bicyclic systems . This can be accomplished by creating a new ring that connects the pyrrolidine ring and the indole core. For example, the synthesis of bridged piperidine analogues has been shown to enhance drug-like properties by increasing the sp³ character of the molecule. nih.gov While not directly applied to this compound in the reviewed literature, the principles are readily transferable. Such bridged systems can be synthesized through multi-step sequences often involving key reactions like Suzuki coupling and subsequent intramolecular cyclization. nih.gov

The introduction of small, rigid moieties is another viable approach to conformational restriction. The synthesis of cyclopropane-fused analogues of related indoleamines has proven successful in creating potent and selective inhibitors of serotonin (B10506) reuptake. nih.gov In this context, a cyclopropane (B1198618) ring can be introduced to constrain the flexible ethylamine side chain of tryptamine-like structures. This strategy could be adapted to the this compound scaffold, where the cyclopropane ring would restrict the rotation around the bond connecting the pyrrolidine and the indole moiety.

Advanced synthetic methodologies, including biocatalytic and transition-metal-catalyzed reactions , offer elegant solutions for constructing these complex, constrained architectures. Directed evolution of enzymes, such as cytochrome P450, has enabled intramolecular C(sp³)–H amination to construct chiral pyrrolidines and indolines with high enantioselectivity. nih.gov Palladium-catalyzed intramolecular cyclization of alkynes and imines also provides a versatile route to functionalized indoles, which could be adapted for the synthesis of constrained analogues. organic-chemistry.org

The table below summarizes some of the synthetic strategies and the resulting conformationally constrained analogue types that could be derived from or are related to the this compound scaffold.

| Strategy | Analogue Type | Key Synthetic Reactions | Potential Advantages |

| Intramolecular Cycloaddition | Spiro[indole-pyrrolidin]-ones | [3+2] Cycloaddition of azomethine ylides | Rigid structure, defined stereochemistry |

| Bridging | Fused polycyclic systems | Multi-step synthesis involving coupling and cyclization | Reduced flexibility, exploration of new chemical space |

| Small Ring Fusion | Cyclopropane-fused analogues | Simmons-Smith reaction or other cyclopropanation methods | Conformational locking of side chain |

| Catalytic Cyclization | Fused indolines/pyrrolidines | Biocatalytic C-H amination, Pd-catalyzed cyclization | High stereoselectivity, efficient bond formation |

The design and synthesis of these conformationally constrained analogues are guided by computational modeling and structure-activity relationship (SAR) studies. By systematically exploring different rigid scaffolds, researchers can build a three-dimensional pharmacophore model, which is invaluable for the future rational design of new, more potent, and selective therapeutic agents based on the this compound template. nih.gov

Structure Activity Relationship Sar Investigations of 3 Pyrrolidin 3 Ylmethyl 1h Indole Derivatives in Preclinical Models

Methodologies for SAR Elucidation (e.g., Parallel Synthesis, Combinatorial Chemistry)

The systematic investigation of SAR for 3-(pyrrolidin-3-ylmethyl)-1H-indole derivatives heavily relies on the efficient synthesis of a diverse library of analogues. Modern synthetic strategies such as parallel synthesis and combinatorial chemistry have proven invaluable in this endeavor.

Parallel synthesis techniques enable the simultaneous creation of a large number of distinct compounds in a spatially separated manner. This approach has been successfully applied to generate series of (R)-3-(N-methylpyrrolidin-2-ylmethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives, allowing for the rapid exploration of SAR and the identification of high-affinity ligands for human 5-HT1B/1D receptors. nih.gov Similarly, the synthesis of 3-(2-pyrrolidin-1-ylethyl)-5-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indole derivatives has been achieved using parallel synthesis, facilitating the study of their structure-activity relationships. nih.gov

Combinatorial chemistry, a related approach, involves the systematic and repetitive covalent connection of a set of different "building blocks" of chemical structures to each other to generate a large number of different molecules. While not always explicitly termed "combinatorial," the principles are often applied in the generation of indole-based compound libraries for screening. These high-throughput synthetic methods are essential for generating the chemical diversity needed to establish robust SAR models.

Impact of Indole (B1671886) Substitutions on Biological Activity

The indole nucleus of the this compound scaffold offers multiple positions for substitution, each capable of significantly influencing the compound's biological activity. The electronic and steric properties of these substituents can modulate receptor binding, functional activity, and pharmacokinetic properties.

Substitutions at the C5 position of the indole ring have been a particular focus of investigation. For instance, in a series of related indole derivatives, the introduction of a 5-fluoro substituent was found to be a key modification. nih.gov The nature of the substituent at this position can dramatically alter the compound's potency and selectivity. The table below illustrates how different substituents at the C5 position of a generalized this compound core can affect biological activity, based on findings from related indole structures.

| Compound | Indole C5-Substituent | Observed Effect on Activity (Illustrative) |

|---|---|---|

| Derivative A | -H (unsubstituted) | Baseline activity |

| Derivative B | -F (Fluoro) | Increased potency |

| Derivative C | -Cl (Chloro) | Moderate increase in potency |

| Derivative D | -Br (Bromo) | Potency similar to or slightly less than Chloro |

| Derivative E | -NO2 (Nitro) | Significant alteration of electronic properties, variable effects on activity |

Furthermore, substitutions at other positions on the indole ring, such as C4, C6, and C7, can also have a profound impact. Studies on other classes of indole derivatives have shown that substitution at the C4 position is often the least favorable, while modifications at the C7 position can be highly beneficial for activity. nih.gov The position of the substituent can influence the molecule's interaction with the target protein, highlighting the importance of a comprehensive exploration of the indole scaffold.

Role of Pyrrolidine (B122466) Substitutions and Chirality on Activity Profiles

The pyrrolidine ring is another critical component of the this compound scaffold that is amenable to structural modifications. Substitutions on the pyrrolidine ring, particularly on the nitrogen atom, and the chirality of the pyrrolidine ring itself, play a pivotal role in determining the activity profiles of these compounds.

N-substitution on the pyrrolidine ring directly influences the basicity and steric bulk of this moiety, which can be crucial for interactions with biological targets. For example, an N-methyl group is a common substituent that can enhance binding affinity. The choice of the N-substituent can modulate the compound's properties, including its ability to cross the blood-brain barrier.

Chirality is a fundamental aspect of the SAR of these compounds. The stereochemistry of the pyrrolidine ring can lead to significant differences in biological activity between enantiomers. For instance, in related compounds, the (R)-enantiomer has been shown to be more potent than the (S)-enantiomer, indicating a specific stereochemical requirement for optimal interaction with the target receptor. This highlights the importance of stereoselective synthesis to obtain the more active enantiomer.

The table below provides an illustrative example of how pyrrolidine modifications can impact biological activity.

| Compound | Pyrrolidine Modification | Observed Effect on Activity (Illustrative) |

|---|---|---|

| Derivative F | Unsubstituted Pyrrolidine | Baseline activity |

| Derivative G | N-Methylpyrrolidine | Enhanced potency |

| Derivative H | (R)-chirality | Higher affinity compared to (S)-enantiomer |

| Derivative I | (S)-chirality | Lower affinity compared to (R)-enantiomer |

| Derivative J | N-Ethylpyrrolidine | Potency may increase or decrease depending on the target |

Influence of Linker Modifications on Molecular Interactions

The methylene (B1212753) linker that connects the indole C3 position to the pyrrolidine ring is not merely a spacer but an integral part of the pharmacophore. Modifications to this linker, such as changing its length, rigidity, or composition, can significantly alter the compound's conformational flexibility and its ability to adopt the optimal orientation for binding to a biological target.

While specific studies on linker modifications for the this compound scaffold are not extensively reported, the principles of medicinal chemistry suggest that even subtle changes to the linker can have a profound impact on molecular interactions and, consequently, on biological activity.

Computational Approaches to SAR Analysis (e.g., QSAR, 3D-QSAR)

In conjunction with synthetic efforts, computational chemistry plays a vital role in elucidating the SAR of this compound derivatives. Quantitative Structure-Activity Relationship (QSAR) and three-dimensional QSAR (3D-QSAR) are powerful tools for understanding how the chemical structure of a series of compounds relates to their biological activity.

QSAR models are mathematical equations that correlate physicochemical properties of molecules (e.g., lipophilicity, electronic parameters, steric descriptors) with their biological activity. nih.gov These models can help to predict the activity of novel compounds before they are synthesized, thereby prioritizing synthetic efforts.

Molecular Target Identification and Ligand Binding Studies of 3 Pyrrolidin 3 Ylmethyl 1h Indole and Its Analogues Preclinical Focus

Ligand-Based Drug Design Strategies for 3-(pyrrolidin-3-ylmethyl)-1H-indole

Ligand-based drug design strategies are employed when the three-dimensional structure of the biological target is unknown. These methods rely on the principle that molecules with similar structures are likely to have similar biological activities. For this compound, this approach would involve the synthesis and evaluation of a library of analogues to establish a structure-activity relationship (SAR).

The pyrrolidine (B122466) ring offers significant opportunities for chemical modification to explore the chemical space around the core scaffold. nih.gov Key modifications could include:

Substitution on the pyrrolidine nitrogen: Introducing different substituents on the nitrogen atom of the pyrrolidine ring can influence the compound's polarity, basicity, and steric bulk, which in turn can affect its binding affinity and selectivity for a target.

Stereochemistry of the pyrrolidine ring: The chiral center at the 3-position of the pyrrolidine ring allows for the synthesis of (R) and (S) enantiomers. It is common for enantiomers to exhibit different biological activities and potencies. For instance, studies on related 5-arylsulfonamido-3-(pyrrolidin-2-ylmethyl)-1H-indole derivatives have shown that the (R)-enantiomers are potent 5-HT6 receptor agonists, while the (S)-enantiomers act as moderate antagonists. nih.gov

Modification of the indole (B1671886) ring: Substituents can be introduced at various positions of the indole nucleus to modulate the electronic properties and steric profile of the molecule. For example, the addition of a bromo group at the 5-position is a key step in the synthesis of certain pharmaceutical intermediates. google.com

By systematically modifying these structural features and assessing the biological activity of the resulting analogues, a pharmacophore model can be developed. This model defines the essential structural features required for activity and can guide the design of more potent and selective compounds.

Table 1: Hypothetical Structure-Activity Relationship (SAR) for this compound Analogues

| Compound | R1 (Pyrrolidine-N) | R2 (Indole-5) | Stereochemistry | Binding Affinity (Ki, nM) |

| 1 | H | H | Racemic | 50 |

| 2 | CH3 | H | Racemic | 25 |

| 3 | H | Br | Racemic | 40 |

| 4 | CH3 | Br | (R) | 10 |

| 5 | CH3 | Br | (S) | 150 |

This table presents hypothetical data for illustrative purposes.

Target Identification through Affinity Chromatography and Proteomics

A crucial step in preclinical drug development is the identification of the molecular target(s) of a lead compound. Affinity chromatography coupled with proteomics is a powerful technique for this purpose. nih.gov This method involves immobilizing the ligand of interest, in this case, a derivative of this compound, onto a solid support to create an affinity matrix.

The process would typically involve:

Synthesis of a derivatized ligand: A version of this compound would be synthesized with a linker arm that allows for its covalent attachment to the chromatography resin without significantly altering its binding properties.

Preparation of cell or tissue lysate: A protein extract is prepared from cells or tissues that are responsive to the compound.

Affinity chromatography: The lysate is passed over the affinity matrix. Proteins that have an affinity for the immobilized ligand will bind to the column, while other proteins will wash through.

Elution and protein identification: The bound proteins are then eluted, often by using a high concentration of the free ligand or by changing the buffer conditions. The eluted proteins are subsequently identified using mass spectrometry-based proteomics. nih.gov

This approach can provide an unbiased identification of the direct binding partners of the compound, offering insights into its mechanism of action.

Receptor Binding Assays and Ligand Displacement Studies

Once a potential target, such as a G-protein coupled receptor (GPCR), is identified, receptor binding assays are performed to quantify the affinity of the ligand for the receptor. These assays typically use a radiolabeled or fluorescently labeled ligand with known high affinity for the receptor.

Ligand displacement studies are a common format for these assays. In this setup, the ability of the unlabeled test compound, this compound, to compete with and displace the labeled ligand from the receptor is measured. The concentration of the test compound that inhibits 50% of the specific binding of the labeled ligand is known as the IC50 value. The IC50 value can be converted to an inhibition constant (Ki), which reflects the true binding affinity of the compound for the receptor.

Analogues of this compound have been shown to bind to serotonin (B10506) receptors. For example, derivatives have been identified as high-affinity ligands for the 5-HT1B/1D and 5-HT6 receptors. nih.govnih.gov A similar approach could be used to evaluate the binding of the parent compound to a panel of receptors.

Table 2: Hypothetical Receptor Binding Profile of this compound

| Receptor | Labeled Ligand | IC50 (nM) | Ki (nM) |

| 5-HT1A | [3H]8-OH-DPAT | 120 | 85 |

| 5-HT1B | [3H]GR125743 | 30 | 21 |

| 5-HT1D | [3H]GR125743 | 45 | 32 |

| 5-HT2A | [3H]Ketanserin | >1000 | >1000 |

| 5-HT6 | [3H]LSD | 15 | 10 |

This table presents hypothetical data for illustrative purposes.

Enzyme Inhibition Kinetics and Mechanistic Elucidation

If the identified target of this compound is an enzyme, enzyme inhibition assays are conducted to characterize the inhibitory activity of the compound. These assays measure the rate of the enzymatic reaction in the presence of varying concentrations of the inhibitor.

The data from these assays can be used to determine the IC50 value of the compound, which is the concentration of the inhibitor that reduces the enzyme activity by 50%. Further kinetic studies are then performed to elucidate the mechanism of inhibition. This involves measuring the reaction rate at different substrate concentrations in the presence of a fixed concentration of the inhibitor.

By plotting the data using methods such as the Lineweaver-Burk plot, it is possible to determine whether the inhibition is:

Competitive: The inhibitor binds to the active site of the enzyme and competes with the substrate.

Non-competitive: The inhibitor binds to an allosteric site on the enzyme, away from the active site.

Uncompetitive: The inhibitor binds only to the enzyme-substrate complex.

Mixed: The inhibitor can bind to both the free enzyme and the enzyme-substrate complex.

Understanding the mechanism of enzyme inhibition is crucial for lead optimization, as it provides insights into how the compound exerts its effect and how its potency and selectivity might be improved.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

To gain a deeper understanding of how this compound interacts with its molecular target at the atomic level, computational methods such as molecular docking and molecular dynamics (MD) simulations are employed.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor or enzyme. nih.gov The process involves:

Preparation of the target structure: A three-dimensional structure of the target protein is obtained, either from experimental methods like X-ray crystallography or from homology modeling.

Preparation of the ligand structure: A 3D model of this compound is generated.

Docking simulation: A docking algorithm samples a large number of possible binding poses of the ligand in the binding site of the target and scores them based on their predicted binding energy.

The resulting docking poses can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding affinity.

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-target complex over time. An MD simulation starts with a docked pose and simulates the movements of the atoms in the system by solving Newton's equations of motion. These simulations can be used to:

Assess the stability of the predicted binding pose.

Identify conformational changes in the target protein upon ligand binding.

Calculate the binding free energy of the ligand.

Together, molecular docking and MD simulations are powerful tools for rationalizing SAR data and for guiding the design of new analogues with improved binding properties. For instance, if a docking study reveals an unoccupied pocket in the binding site, a medicinal chemist can design a new analogue with a substituent that can occupy this pocket and form additional favorable interactions.

Computational Chemistry and Molecular Modeling of 3 Pyrrolidin 3 Ylmethyl 1h Indole

Conformational Analysis and Energy Landscapes of 3-(pyrrolidin-3-ylmethyl)-1H-indole

Conformational analysis is a cornerstone of understanding a molecule's three-dimensional structure and its influence on physical and biological properties. For this compound, which possesses significant flexibility due to the rotatable bonds between the indole (B1671886) and pyrrolidine (B122466) rings, identifying the most stable conformers is crucial.

Table 1: Hypothetical Low-Energy Conformers of this compound

| Conformer ID | Dihedral Angle (C2-C3-CH2-C3') (degrees) | Relative Energy (kcal/mol) | Population (%) |

| Conf-1 | 60 | 0.00 | 45.2 |

| Conf-2 | 180 | 0.85 | 25.1 |

| Conf-3 | -60 | 1.20 | 15.5 |

| Conf-4 | 0 | 2.50 | 14.2 |

Note: This data is illustrative and represents a potential outcome of a conformational analysis study.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, such as Density Functional Theory (DFT), provide a deeper understanding of the electronic properties of this compound. These calculations can determine a wide range of molecular properties, including the distribution of electron density, the energies of molecular orbitals (HOMO and LUMO), and the electrostatic potential.

The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. The molecular electrostatic potential (MEP) map visually represents the regions of positive and negative electrostatic potential, indicating likely sites for electrophilic and nucleophilic attack. For instance, the nitrogen atom in the pyrrolidine ring is expected to be a region of negative potential, making it a likely site for protonation or interaction with electrophiles.

Table 2: Calculated Electronic Properties of this compound (DFT/B3LYP/6-31G)*

| Property | Value |

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | -0.5 eV |

| HOMO-LUMO Gap | 5.3 eV |

| Dipole Moment | 2.1 D |

Note: This data is illustrative and based on typical values for similar organic molecules.

Molecular Dynamics Simulations for Ligand-Protein Interactions

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of a ligand when it interacts with a biological target, such as a protein receptor. nih.govmdpi.com These simulations can reveal the stability of the ligand-protein complex, the key amino acid residues involved in the interaction, and the conformational changes that may occur upon binding. nih.govmdpi.com

In a typical MD simulation of this compound with a target protein, the system is solvated in a water box and subjected to a simulation run for a specific duration, often in the nanosecond to microsecond range. mdpi.comnih.gov Analysis of the simulation trajectory can provide insights into the binding mode and the stability of the interactions. nih.gov For example, the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms can indicate the stability of the complex over time. mdpi.comnih.gov

Key interactions, such as hydrogen bonds and hydrophobic interactions between the indole or pyrrolidine moieties and the protein's active site residues, can be monitored throughout the simulation. nih.gov This information is invaluable for understanding the molecular basis of the ligand's biological activity.

Virtual Screening and Lead Optimization Using Computational Methods

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.govnih.gov If this compound were identified as a hit from a primary screen, computational methods could be used to optimize its structure to improve its potency and other properties.

Structure-based virtual screening would involve docking a library of compounds into the binding site of a target protein to predict their binding affinity and orientation. nih.gov Ligand-based approaches, on the other hand, would use the known structure of this compound to search for other compounds with similar properties.

Once a lead compound is identified, computational methods can be used to guide its optimization. For example, quantitative structure-activity relationship (QSAR) models can be developed to correlate the chemical structure of a series of analogs with their biological activity. nih.govresearchgate.net These models can then be used to predict the activity of new, unsynthesized compounds, thereby prioritizing the most promising candidates for synthesis and testing.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties using In Silico Models (Focus on in vitro and theoretical metabolism, excluding in vivo human ADME/Tox)

In silico models are widely used to predict the ADMET properties of drug candidates at an early stage of development, helping to reduce the likelihood of late-stage failures. nih.govnih.gov For this compound, various computational tools can be used to predict its physicochemical properties and metabolic fate.

Theoretical models can predict properties such as lipophilicity (logP), aqueous solubility, and plasma protein binding. These parameters are crucial for determining the compound's absorption and distribution characteristics.

The prediction of metabolism is particularly important. In silico tools can identify potential sites of metabolism on the molecule by considering the reactivity of different functional groups. For this compound, likely sites of metabolism would include the indole nitrogen, the pyrrolidine nitrogen, and aromatic hydroxylation of the indole ring. Cytochrome P450 (CYP) enzyme models can predict which specific CYP isozymes are likely to be responsible for the metabolism of the compound. bohrium.com

Table 3: Predicted In Silico ADMET Properties of this compound

| Property | Predicted Value | Method |

| LogP | 2.5 | ALOGPS |

| Aqueous Solubility | -3.2 (log(mol/L)) | ESOL |

| CYP2D6 Inhibition | Non-inhibitor | In silico model |

| CYP3A4 Inhibition | Non-inhibitor | In silico model |

| AMES Toxicity | Non-mutagenic | In silico model |

Note: This data is illustrative and represents typical outputs from ADMET prediction software.

Mechanistic Studies of Biological Activity of 3 Pyrrolidin 3 Ylmethyl 1h Indole in Preclinical Models

Cellular Assays for Mechanism of Action Elucidation

No published studies were identified that have utilized cellular assays, such as reporter gene assays or pathway analysis, to elucidate the specific mechanism of action of 3-(pyrrolidin-3-ylmethyl)-1H-indole.

Investigation of Downstream Signaling Cascades

There is no available information from preclinical models regarding the investigation of downstream signaling cascades that may be modulated by this compound.

Gene Expression and Proteomic Profiling in Response to this compound

Data from gene expression or proteomic profiling studies in response to treatment with this compound are not available in the current scientific literature.

Identification of Off-Target Interactions through Phenotypic Screening

No phenotypic screening studies have been published that identify potential off-target interactions for this compound.

Investigation of Specific Protein-Protein Interactions Modulated by this compound

There are no research findings that describe the investigation of specific protein-protein interactions that are modulated by this compound.

Advanced Spectroscopic and Analytical Characterization for Research on 3 Pyrrolidin 3 Ylmethyl 1h Indole

High-Resolution Mass Spectrometry for Structural Confirmation and Metabolite Identification (in vitro, non-human)

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the precise mass determination of a parent ion and its fragments, which in turn allows for the calculation of its elemental composition. For 3-(pyrrolidin-3-ylmethyl)-1H-indole (C₁₃H₁₆N₂), HRMS would confirm its molecular formula by providing a highly accurate mass measurement of its protonated molecule [M+H]⁺, distinguishing it from other isobaric compounds.

In the context of non-human, in vitro metabolic studies, HRMS is pivotal for identifying potential metabolites. When incubated with liver microsomes (e.g., from rat or monkey), which contain cytochrome P450 (CYP) enzymes, this compound is expected to undergo several phase I metabolic transformations. researchgate.netnih.gov The indole (B1671886) moiety is particularly susceptible to oxidation. Key metabolic pathways for indole derivatives often involve hydroxylation, catalyzed by isoforms like CYP2E1, CYP2A6, and others. nih.govresearchgate.net

Potential primary metabolites of this compound that could be identified by HRMS include:

Hydroxylation of the indole ring: Addition of an oxygen atom (+15.9949 Da) at positions 2, 4, 5, 6, or 7 of the indole nucleus.

Hydroxylation of the pyrrolidine (B122466) ring: Oxidation at one of the carbon atoms of the pyrrolidine ring.

N-dealkylation: While less common for this structure, cleavage of the pyrrolidine ring could occur.

Oxidation of the pyrrolidine nitrogen: Formation of an N-oxide.

HRMS, coupled with liquid chromatography (LC-HRMS), would separate the parent compound from its metabolites. By comparing the accurate mass measurements of the detected metabolites with theoretical values, their elemental compositions can be confidently assigned. Tandem mass spectrometry (HRMS/MS) would further provide structural information by fragmenting the metabolite ions and analyzing their product ion spectra.

Table 1: Hypothetical In Vitro Metabolites of this compound and their Expected HRMS Data

| Proposed Metabolite | Molecular Formula | Change in Mass (Da) | Expected [M+H]⁺ (m/z) |

| Parent Compound | C₁₃H₁₆N₂ | - | 201.1386 |

| Hydroxylated Indole | C₁₃H₁₆N₂O | +15.9949 | 217.1335 |

| Hydroxylated Pyrrolidine | C₁₃H₁₆N₂O | +15.9949 | 217.1335 |

| Dihydroxylated Metabolite | C₁₃H₁₆N₂O₂ | +31.9898 | 233.1285 |

| N-Oxide of Pyrrolidine | C₁₃H₁₆N₂O | +15.9949 | 217.1335 |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the detailed molecular structure of organic compounds in solution. A full suite of 1D (¹H, ¹³C) and 2D NMR experiments would be required for the complete assignment of all proton and carbon signals of this compound.

The ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons on the indole ring, the protons of the pyrrolidine ring, and the methylene (B1212753) bridge. The indole N-H proton would typically appear as a broad singlet at a downfield chemical shift (>10 ppm). researchgate.net The C2-H of the indole is a characteristic singlet, while the protons on the benzene (B151609) portion (C4-H to C7-H) would present as a complex multiplet system. rsc.org

The ¹³C NMR spectrum would complement the proton data, showing distinct resonances for each of the 13 carbon atoms in the molecule. The chemical shifts would confirm the presence of the indole and pyrrolidine ring systems. For instance, carbons of the indole ring typically resonate between 100 and 140 ppm, with the C2 and C3 carbons showing characteristic shifts that are sensitive to the substituent. researchgate.netresearchsolutions.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Indole N1-H | ~10.8 (br s) | - |

| Indole C2-H | ~7.1 (s) | ~122 |

| Indole C4-H | ~7.6 (d) | ~111 |

| Indole C5-H | ~7.1 (t) | ~121 |

| Indole C6-H | ~7.2 (t) | ~119 |

| Indole C7-H | ~7.4 (d) | ~118 |

| Methylene (-CH₂-) | ~2.8 (d) | ~35 |

| Pyrrolidine C3-H | ~2.5 (m) | ~38 |

| Pyrrolidine N-H | ~2.0 (br s) | - |

| Pyrrolidine Protons | 1.6 - 3.2 (m) | 25 - 55 |

Note: These are predicted values based on data for similar structures. Actual values may vary.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign these signals and elucidate the connectivity and spatial relationships within the molecule, a series of 2D NMR experiments are essential. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be used to trace the connectivity of protons within the pyrrolidine ring and to confirm the coupling between adjacent protons on the benzene part of the indole ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the ¹³C signals for all protonated carbons by linking them to their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY is crucial for determining the preferred conformation and the relative stereochemistry of the molecule in solution. For instance, it could reveal spatial proximity between the methylene bridge protons and specific protons on the pyrrolidine ring.

Solid-State NMR for Polymorph Characterization

Solid-State NMR (ssNMR) is a powerful technique for studying materials in the solid phase. If this compound can exist in different crystalline forms (polymorphs) or as an amorphous solid, ssNMR can be used to distinguish between them. Unlike in solution, where molecules tumble rapidly, in the solid state, anisotropic interactions are not averaged out.

¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR spectra can provide distinct fingerprints for different polymorphs. nih.gov Slight variations in crystal packing and molecular conformation between polymorphs lead to different local electronic environments for the carbon nuclei, resulting in measurable differences in their chemical shifts. nih.gov This technique can quantify the number of non-equivalent molecules in the crystallographic asymmetric unit and provide insights into molecular packing and intermolecular interactions.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsional angles. mdpi.com For this compound, which contains a chiral center at the C3 position of the pyrrolidine ring, X-ray analysis of a single crystal grown from an enantiomerically pure sample can determine the absolute stereochemistry. researchgate.net

The analysis would reveal the precise conformation of the flexible pyrrolidine ring, which typically adopts an envelope or twist conformation. nih.gov It would also detail the relative orientation of the indole and pyrrolidine moieties. Furthermore, the crystal structure elucidates the intermolecular interactions, such as hydrogen bonding, that govern the crystal packing. The indole N-H and pyrrolidine N-H groups are potential hydrogen bond donors, while the pyrrolidine nitrogen is a potential acceptor. These interactions play a crucial role in the physical properties of the solid material. mdpi.com

Table 3: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.5 |

| b (Å) | 8.9 |

| c (Å) | 10.2 |

| β (°) | 98.5 |

| Volume (ų) | 1120 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.19 |

| Hydrogen Bonds | N-H···N, N-H···π |

Note: These values are illustrative and based on similar reported structures. researchgate.netnih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and the strength of intermolecular interactions. researchgate.net The spectra arise from the vibrations of molecular bonds.

The IR spectrum of this compound would be expected to show characteristic absorption bands:

N-H Stretching: A sharp band around 3400 cm⁻¹ for the indole N-H and a broader band for the pyrrolidine N-H, potentially involved in hydrogen bonding. nih.gov

C-H Stretching: Aromatic C-H stretching bands just above 3000 cm⁻¹ and aliphatic C-H stretching bands just below 3000 cm⁻¹.

C=C Stretching: Bands in the 1600-1450 cm⁻¹ region corresponding to the aromatic indole ring.

C-N Stretching: Vibrations in the 1350-1000 cm⁻¹ region.

Raman spectroscopy, which is sensitive to the polarizability of bonds, would provide complementary information, particularly for the non-polar C=C bonds of the indole ring. Shifts in the position and broadening of the N-H stretching bands can provide strong evidence for the presence and nature of hydrogen bonding in the solid state. mdpi.com

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) |

| Indole N-H | Stretching | ~3400 |

| Pyrrolidine N-H | Stretching | ~3350 (broad) |

| Aromatic C-H | Stretching | 3100 - 3000 |

| Aliphatic C-H | Stretching | 3000 - 2850 |

| Aromatic C=C | Stretching | 1600 - 1450 |

| C-H Bending | Bending | 1475 - 1350 |

| C-N Stretching | Stretching | 1350 - 1000 |

Data compiled from typical values for indole and pyrrolidine containing compounds. researchgate.netnih.gov

Chiroptical Methods (e.g., CD, ORD) for Enantiomeric Purity and Absolute Configuration

Since this compound is a chiral molecule (assuming it is not a racemic mixture), chiroptical methods such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for its stereochemical characterization in solution. These techniques measure the differential absorption (CD) or rotation (ORD) of left- and right-circularly polarized light.

A racemic mixture would be chiroptically silent. However, an enantiomerically enriched or pure sample would exhibit a characteristic CD spectrum with positive and/or negative bands (Cotton effects) in the regions where the molecule absorbs UV light (primarily due to the indole chromophore). The sign and magnitude of these Cotton effects are unique to a specific enantiomer.

CD spectroscopy is a highly sensitive method for determining the enantiomeric purity or enantiomeric excess (ee) of a sample. Furthermore, the absolute configuration of the chiral center can often be determined by comparing the experimental CD spectrum with theoretical spectra generated using time-dependent density functional theory (TD-DFT) calculations. This combination of experimental and computational chiroptical analysis provides a powerful, non-destructive method for assigning the absolute stereochemistry.

Metabolic Fate Studies of 3 Pyrrolidin 3 Ylmethyl 1h Indole in Preclinical Systems

In Vitro Hepatic Microsomal Stability and Metabolite Identification

The initial assessment of a compound's metabolic liability often begins with in vitro hepatic microsomal stability assays. These experiments utilize subcellular fractions of liver cells, specifically the microsomes, which are rich in drug-metabolizing enzymes. By incubating 3-(pyrrolidin-3-ylmethyl)-1H-indole with human liver microsomes (HLM) in the presence of necessary cofactors, the rate of its disappearance can be quantified, providing a measure of its intrinsic clearance.

In a typical assay, the compound is incubated with pooled HLM at 37°C. Aliquots are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then determined using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The results of such a study for this compound are presented hypothetically in Table 1.

Table 1: In Vitro Metabolic Stability of this compound in Human Liver Microsomes

| Time (minutes) | % Remaining (Mean ± SD) |

| 0 | 100 ± 0 |

| 5 | 85.2 ± 3.1 |

| 15 | 60.7 ± 4.5 |

| 30 | 35.1 ± 2.8 |

| 60 | 10.3 ± 1.9 |

This is an interactive data table. You can sort and filter the data.

From this data, key pharmacokinetic parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. These parameters are crucial for predicting the in vivo hepatic clearance of the compound. The observed moderate to high clearance in this illustrative example would suggest that this compound is readily metabolized by hepatic enzymes.

Enzymatic Biotransformation Pathways (e.g., Cytochrome P450 Metabolism)

The primary family of enzymes responsible for the metabolism of many xenobiotics, including indole-containing compounds, is the Cytochrome P450 (CYP) superfamily. nih.gov These heme-containing monooxygenases catalyze a variety of oxidative reactions. youtube.comyoutube.comyoutube.com To identify the specific CYP isozymes involved in the metabolism of this compound, further in vitro studies are typically conducted using a panel of recombinant human CYP enzymes.

These experiments involve incubating the compound with individual, expressed CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2C9, CYP2C19, CYP1A2, and CYP2E1) and monitoring the rate of parent compound depletion. The results of such an investigation would likely indicate that one or more specific CYP enzymes are primarily responsible for its biotransformation. For instance, given the structure of the compound, it is plausible that CYP3A4, a major human drug-metabolizing enzyme, and CYP2E1, known for its role in indole (B1671886) metabolism, would show significant activity. nih.govnih.gov

The primary biotransformation reactions catalyzed by CYPs are Phase I reactions, which introduce or expose functional groups on the parent molecule. researchgate.net For this compound, likely oxidative pathways include hydroxylation of the indole ring, hydroxylation of the pyrrolidine (B122466) ring, and N-dealkylation of the pyrrolidine nitrogen.

Identification of Major Metabolites and Their Structures

Following the confirmation of metabolic turnover, the next critical step is the identification and structural elucidation of the resulting metabolites. This is achieved by analyzing the incubation mixtures from the microsomal stability assays using high-resolution mass spectrometry. The comparison of chromatograms from samples incubated with and without the necessary cofactors (like NADPH) allows for the detection of new peaks corresponding to potential metabolites.

Based on the known metabolism of indole and pyrrolidine moieties, several major metabolites for this compound can be predicted. nih.govnih.gov These would likely include:

M1: Hydroxylation of the indole ring. A common site of metabolism for indoles is the 5- or 6-position of the indole nucleus. nih.gov This would result in the formation of 5-hydroxy-3-(pyrrolidin-3-ylmethyl)-1H-indole or 6-hydroxy-3-(pyrrolidin-3-ylmethyl)-1H-indole.

M2: Hydroxylation of the pyrrolidine ring. Oxidation of the pyrrolidine ring could occur at various positions, leading to hydroxylated derivatives.

M3: N-Oxidation of the pyrrolidine nitrogen. The nitrogen atom in the pyrrolidine ring is a potential site for oxidation, forming an N-oxide metabolite.

M4: Dehydrogenation of the pyrrolidine ring. This would lead to the formation of a double bond within the pyrrolidine ring.

The proposed structures of these hypothetical major metabolites are detailed in Table 2.

Table 2: Proposed Major Metabolites of this compound

| Metabolite ID | Proposed Structure | Biotransformation Pathway |

| M1 | 5-Hydroxy-3-(pyrrolidin-3-ylmethyl)-1H-indole | Aromatic Hydroxylation |

| M2 | 3-((4-hydroxypyrrolidin-3-yl)methyl)-1H-indole | Aliphatic Hydroxylation |

| M3 | 3-((1-oxido-pyrrolidin-3-yl)methyl)-1H-indole | N-Oxidation |

| M4 | 3-((2,5-dihydro-1H-pyrrol-3-yl)methyl)-1H-indole | Dehydrogenation |

Metabolite Characterization using Advanced Analytical Techniques (e.g., LC-MS/MS)

The definitive identification and structural confirmation of metabolites rely on advanced analytical techniques, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being the gold standard. nih.govyoutube.comdundee.ac.uktechnologynetworks.com This powerful technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. nih.gov

In a typical workflow, the complex mixture from the in vitro incubation is injected into the LC system, where the parent compound and its metabolites are separated based on their physicochemical properties. The separated components then enter the mass spectrometer. A full-scan mass spectrum provides the molecular weights of the potential metabolites. By comparing the mass-to-charge ratio (m/z) of these new peaks to the parent compound, the type of metabolic modification (e.g., an increase of 16 Da suggests an oxidation) can be inferred.

To gain structural information, tandem mass spectrometry (MS/MS) is employed. In an MS/MS experiment, a specific ion (a "precursor ion," such as the molecular ion of a suspected metabolite) is selected and fragmented. The resulting "product ions" create a fragmentation pattern that is characteristic of the molecule's structure. By analyzing these fragmentation patterns, the site of metabolic modification can often be determined. For example, the fragmentation pattern of a hydroxylated metabolite would differ depending on whether the hydroxyl group is on the indole or the pyrrolidine moiety, allowing for the differentiation of isomers like M1 and M2.

The combination of retention time, accurate mass measurement, and MS/MS fragmentation data provides a high degree of confidence in the identification of metabolites formed during the in vitro biotransformation of this compound.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for preparing 3-(pyrrolidin-3-ylmethyl)-1H-indole and its analogs?

- Methodology : The synthesis often involves multi-step organic reactions, including Vilsmeier-type reactions with indoles and substituted pyrrolidinones. For example, 3-(1-methylpyrrolidin-2-ylidene)-3H-indole analogs were synthesized using 1-cyclohexyl-2-pyrrolidinone and phosphoric trichloride under controlled conditions. Key steps include cyclization, nucleophilic substitution, and purification via column chromatography. NMR spectroscopy (¹H, ¹³C) is critical for verifying structural integrity .

- Optimization : Adjusting reaction time, temperature, and catalyst loading (e.g., iodine catalysis for thioindole derivatives) can improve yields .

Q. How can researchers characterize the physicochemical properties of this compound?

- Techniques :

- Basicity : Measure pKa via potentiometric titration. For example, 3-(1-methylpyrrolidin-2-ylidene)-3H-indole exhibits a pKa of 10.6, indicating strong basicity compared to simpler indolenines (pKa ~3.6) .

- Spectroscopy : UV-Vis spectroscopy (λmax ~280–320 nm for indole derivatives) and IR spectroscopy (N-H stretching at ~3400 cm⁻¹) provide electronic and functional group data .

- Chromatography : HPLC with UV detection (e.g., 98.34% purity reported for bisindolylmaleimide derivatives) ensures purity .

Q. What are the recommended protocols for structural validation using NMR?

- Guidelines :

- Assign ¹H NMR peaks using coupling patterns (e.g., indole protons at δ 7.0–7.8 ppm, pyrrolidine protons at δ 1.5–3.5 ppm).

- ¹³C NMR should confirm sp² carbons (aromatic indole carbons at δ 110–140 ppm) and sp³ carbons (pyrrolidine carbons at δ 20–60 ppm).

- Reference spectra for 3-((1H-indol-3-yl)(phenyl)methyl)-1H-indole () provide benchmark data .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the interaction of this compound with serotonin receptors (e.g., 5-HT1A)?

- Experimental Design :

- Receptor Binding Assays : Use radioligand displacement (e.g., [³H]-8-OH-DPAT for 5-HT1A) to measure IC50 values. Earlier analogs with 3-(piperidin-4-yl)-1H-indole residues showed high affinity (Ki <10 nM) .

- Functional Agonism : Assess cAMP accumulation or β-arrestin recruitment in transfected HEK293 cells to determine pre- vs. postsynaptic activity .

- Data Interpretation : Compare binding profiles to structural analogs (e.g., piperidin-4-yl vs. pyrrolidin-3-yl substitutions) to infer pharmacophore contributions .

Q. What strategies address contradictions in biological activity data for indole derivatives?

- Case Study : If a compound shows high receptor affinity but low in vivo efficacy:

- Evaluate metabolic stability (e.g., cytochrome P450 inhibition assays) .

- Use LC/MS or tandem mass spectrometry (MS/MS) to identify metabolites .

- Perform molecular docking to assess binding mode vs. functional activity .

Q. How can structure-activity relationship (SAR) studies be optimized for this compound derivatives?

- Methodology :

- Synthesize analogs with variations in the pyrrolidine ring (e.g., N-alkylation, stereochemistry) and indole substituents (e.g., halogenation, methoxy groups).

- Test antibacterial/antifungal activity using MIC assays (e.g., against S. aureus or C. albicans) .

- Correlate logP values (experimental or calculated) with membrane permeability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.